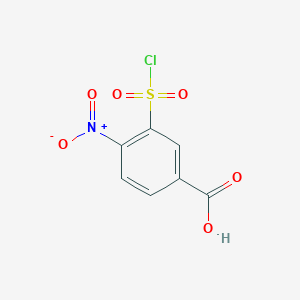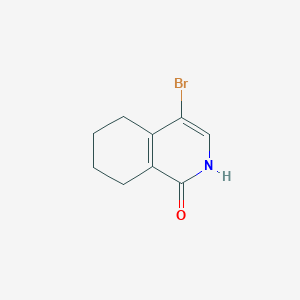
4-Bromo-5,6,7,8-tetrahydroisoquinolin-1(2H)-one
説明
4-Bromo-5,6,7,8-tetrahydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.089. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis Methods and Chemical Reactions
Selective Synthesis of Quinoline Derivatives : The compound has been utilized in the selective synthesis of quinoline derivatives, demonstrating its role in efficient and regioselective chemical transformations. For instance, Şahin et al. (2008) described the bromination reaction of tetrahydroquinoline, leading to the synthesis of novel trisubstituted quinoline derivatives through one-pot synthesis and lithium–halogen exchange reactions, showcasing the compound's versatility in organic synthesis (Şahin et al., 2008).
Photolabile Protecting Groups : Research by Fedoryak and Dore (2002) highlighted the use of brominated hydroxyquinoline, a relative of the target compound, as a photolabile protecting group for carboxylic acids. This application is particularly significant in biological studies where controlled release of bioactive molecules is required, demonstrating the compound's potential in biochemistry and pharmacology (Fedoryak & Dore, 2002).
Bromination of Isoquinolines : The work by Brown and Gouliaev (2004) on the bromination of isoquinolines under various conditions shows the regioselective monobromination capabilities, further illustrating the compound's importance in synthesizing specifically substituted isoquinolines (Brown & Gouliaev, 2004).
Development of Novel Compounds
Chelating Ligands and Optical Properties : The synthesis of novel chelating ligands from bromoquinoline derivatives, as discussed by Hu, Zhang, and Thummel (2003), points towards the creation of compounds with high emission quantum yields, indicating applications in optical materials and sensors (Hu, Zhang, & Thummel, 2003).
Rhodium-Catalyzed Synthesis : He et al. (2016) reported on the rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines, showcasing the strategic use of bromoisoquinolines in accessing bromonium ylides. This work underscores the potential in synthetic chemistry for developing complex organic molecules with high functionalization (He et al., 2016).
特性
IUPAC Name |
4-bromo-5,6,7,8-tetrahydro-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h5H,1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTZFIQKKHWANG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CNC2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860368-23-6 | |
| Record name | 4-bromo-1,2,5,6,7,8-hexahydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3,5-Difluorophenyl)-2,2,2-trifluoroethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2823452.png)
![N-(1H-1,3-benzodiazol-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2823454.png)
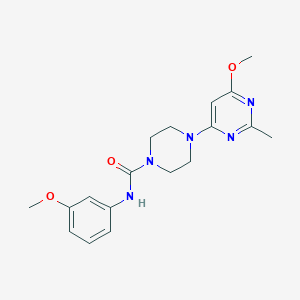

![3-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2823460.png)
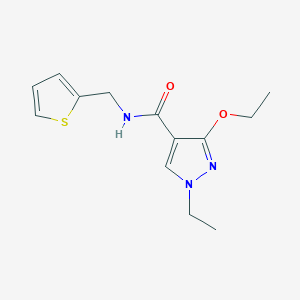
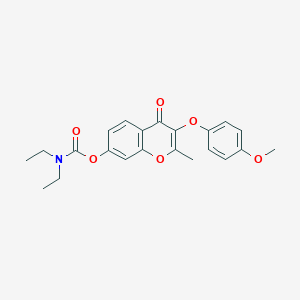
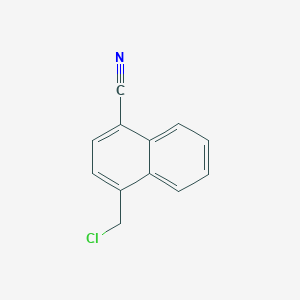

![1-(3-methoxypropyl)-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2823470.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2823471.png)

![2-[(4-ethenylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2823474.png)
